BenchChemオンラインストアへようこそ!

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Chiral resolution Enantioselective synthesis Stereochemical quality control

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) (CAS 278788-69-5) is a chiral, bifunctional heterocyclic building block (C₉H₁₆N₄, MW 180.25 g/mol) featuring an imidazole ring linked via a methylene bridge to the 2-position of an N¹-methylpiperazine core with defined (R)-stereochemistry. The compound serves as a key intermediate in pharmaceutical research, with its scaffold appearing in cyclin-dependent kinase (CDK) inhibitor programs, Mycobacterium tuberculosis CYP121A1 inhibitor design, and CYP3A4 mechanism-based inactivator development.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B12569657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCN1CCNCC1CN2C=CN=C2
InChIInChI=1S/C9H16N4/c1-12-4-2-10-6-9(12)7-13-5-3-11-8-13/h3,5,8-10H,2,4,6-7H2,1H3/t9-/m1/s1
InChIKeyZPIHTKTZONUQFP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (2R)-2-(1H-Imidazol-1-ylmethyl)-1-methylpiperazine (CAS 278788-69-5) for Chiral Drug Discovery


Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) (CAS 278788-69-5) is a chiral, bifunctional heterocyclic building block (C₉H₁₆N₄, MW 180.25 g/mol) featuring an imidazole ring linked via a methylene bridge to the 2-position of an N¹-methylpiperazine core with defined (R)-stereochemistry . The compound serves as a key intermediate in pharmaceutical research, with its scaffold appearing in cyclin-dependent kinase (CDK) inhibitor programs, Mycobacterium tuberculosis CYP121A1 inhibitor design, and CYP3A4 mechanism-based inactivator development [1][2]. Its computed physicochemical profile — topological polar surface area of 33.09 Ų, LogP of 0.05, and zero hydrogen bond donors — distinguishes it from closely related piperazine-imidazole analogs in terms of membrane permeability potential .

Why Generic Piperazine-Imidazole Analogs Cannot Substitute for (2R)-2-(1H-Imidazol-1-ylmethyl)-1-methylpiperazine in Stereospecific Drug Programs


In-class substitution of piperazine-imidazole compounds is precluded by three structural determinants unique to (2R)-2-(1H-imidazol-1-ylmethyl)-1-methylpiperazine. First, the (R)-configuration at C-2 introduces stereochemical constraints that directly influence target binding geometry; enantiomers of 2-substituted piperazine derivatives have demonstrated up to 10.4-fold potency differences at homologous targets [1]. Second, the N¹-methyl substitution eliminates one hydrogen bond donor site relative to the des-methyl analog (2-imidazol-1-ylmethyl-piperazine, CAS 790190-74-8; HBD count: 0 vs. 2), substantially altering hydrogen bonding capacity and passive membrane permeability [2]. Third, the regioisomer 1-((1H-imidazol-1-yl)methyl)-4-methylpiperazine (CAS 91272-89-8) places the imidazolylmethyl group on N-4 rather than C-2, producing a topologically distinct pharmacophore with different TPSA (24.3 Ų vs. 33.09 Ų) and steric presentation [2][3]. These differences are non-compensable in enantioselective or regiospecific target engagement scenarios.

Quantitative Differentiation Evidence: (2R)-2-(1H-Imidazol-1-ylmethyl)-1-methylpiperazine vs. Closest Analogs


Chiral Resolution Value: (R)-Enantiomer Stereochemical Purity as a Procurement Specification

The target compound is supplied as the single (R)-enantiomer with defined stereochemistry at C-2 of the piperazine ring, as confirmed by the InChI stereochemical descriptor /t9-/m1/s1 and the SMILES notation CN1CCNC[C@@H]1Cn1ccnc1 . In the broader class of 2-substituted piperazine pharmacophores, enantiomeric configuration is a critical determinant of biological activity: in a structurally analogous FGFR1 inhibitor series, the R-enantiomer exhibited 10.44-fold greater potency than the corresponding S-enantiomer (IC₅₀ values not separately tabulated but ratio quantified) [1]. While direct head-to-head data for this specific compound versus its S-enantiomer are not available in the public domain, the class-level stereochemical potency differential establishes that procurement of the racemate or incorrect enantiomer would introduce undefined activity risk. The (R)-enantiomer of a related 2-hydroxylated piperazine analog showed differentiated serotonin transporter (SERT) affinity compared to the S-enantiomer, further corroborating enantiomer-specific pharmacology in this scaffold class [2].

Chiral resolution Enantioselective synthesis Stereochemical quality control Medicinal chemistry

Hydrogen Bond Donor Elimination via N¹-Methylation: Comparison with Des-Methyl Analog (CAS 790190-74-8)

The N¹-methyl substitution on (2R)-2-(1H-imidazol-1-ylmethyl)-1-methylpiperazine eliminates both hydrogen bond donor sites present on the secondary amine of the des-methyl analog 2-imidazol-1-ylmethyl-piperazine (CAS 790190-74-8) [1]. Computed properties confirm: Hydrogen Bond Donor Count = 0 for the target compound vs. 2 for CAS 790190-74-8 [1]. Topological Polar Surface Area (TPSA) decreases from 41.9 Ų to 33.09 Ų (Δ = -8.81 Ų), while XLogP3 shifts from -1.1 to +0.05 (Δ = +1.15 log units) [1]. This combined reduction in HBD count and TPSA is consistent with established medicinal chemistry guidelines predicting improved passive membrane permeability for the N¹-methylated compound. The molecular weight increase from 166.22 to 180.25 g/mol (Δ = +14.03 g/mol) is modest and does not offset the permeability advantage [1]. For comparison, the regioisomer 1-((1H-imidazol-1-yl)methyl)-4-methylpiperazine (CAS 91272-89-8) also has HBD = 0 but a lower TPSA of 24.3 Ų and XLogP3 of -0.1; however, its imidazolylmethyl attachment at N-4 rather than C-2 creates a topologically distinct vector presentation that may not recapitulate the same target binding geometry [2].

Physicochemical profiling Membrane permeability ADME optimization Hydrogen bonding

CYP Enzyme Interaction Potential: Scaffold-Derived CYP3A4 Mechanism-Based Inactivation Evidence

The piperazine-imidazole scaffold class to which (2R)-2-(1H-imidazol-1-ylmethyl)-1-methylpiperazine belongs has demonstrated potent mechanism-based inactivation (MBI) of human CYP3A4. The structurally related compound SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine), which shares the core piperazine-imidazolylmethyl substructure, displays type I binding to CYP3A4 with a spectral binding constant (Kₛ) of 42.9 ± 2.9 µM and a partition ratio of 11, indicating high efficiency of enzyme inactivation per catalytic cycle [1]. A second analog, EMTPP (1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine), exhibited a partition ratio of 94 [1]. Both compounds demonstrated concentration-, time-, and NADPH-dependent CYP3A4 inactivation with 1:1 binding stoichiometry and apoprotein adduction without heme modification [1]. The patent family WO2015070367A1 / EP3068390A1 explicitly claims piperazine-linked imidazole derivatives (including compounds with the core connectivity present in the target compound) as CYP3A4 inhibitors for pharmacokinetic boosting of co-administered drugs, providing intellectual property context for this scaffold's utility [2]. This class-level CYP3A4 MBI activity is functionally relevant for programs seeking either to exploit pharmacokinetic boosting or to avoid CYP3A4-mediated drug-drug interactions.

CYP3A4 inhibition Drug-drug interaction Mechanism-based inactivation Pharmacokinetic boosting

Antimycobacterial Scaffold Validation: CYP121A1 Binding Affinity of 2-Imidazol-1-yl-methylpiperazine Derivatives

The 2-imidazol-1-yl-methylpiperazine substructure — the core scaffold of the target compound — has been validated as a productive pharmacophore for Mycobacterium tuberculosis CYP121A1 inhibition. A series of 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives (synthesized from the 2-imidazol-1-yl-methylpiperazine core via N¹,N⁴-dibenzylation) demonstrated: MIC values of 6.25 μg/mL against M. tuberculosis H₃₇Rv for the most active halogenated and alkyl-substituted derivatives, representing an 8-fold improvement over the unsubstituted lead compound (MIC 50 μg/mL) [1]. The more lipophilic branched alkyl derivatives achieved optimal CYP121A1 binding affinity: iPr derivative K_D = 1.6 μM; tBu derivative K_D = 1.2 μM [1]. Computational docking revealed two distinct binding modes within the CYP121A1 active site, both positioning the imidazole ring for heme iron coordination and effectively blocking the natural substrate dicyclotyrosine (cYY) [1]. The structural requirement for N¹,N⁴-substitution in these active derivatives directly implicates the target compound's N¹-methyl, N⁴-unsubstituted configuration as a critical intermediate for further derivatization at the N⁴ position.

Antitubercular drug discovery CYP121A1 inhibition Mycobacterium tuberculosis Binding affinity

CDK Inhibitor Pharmacophore: Scaffold Recognition in Cyclin-Dependent Kinase Drug Discovery

The imidazole-piperazine scaffold class encompassing the target compound has been established as a privileged pharmacophore for cyclin-dependent kinase (CDK) inhibition with a distinctive binding mode. Finlay et al. (2008) reported that imidazole piperazines engage CDK2 via a water-bridged interaction with Asp 86, conferring selectivity for the CDK family over other kinases [1][2]. The reported SAR series achieved CDK2 IC₅₀ values as low as 3 nM for optimized derivatives bearing a difluorophenyl group extending into the CC5 pocket [3]. Two representative compounds from this series, piperazines 2e and 2i, demonstrated oral efficacy in a nude mouse xenograft tumor model, confirming in vivo target engagement [1]. While these specific compounds differ from the target compound by additional aromatic substitutions at the piperazine N⁴ position, the core imidazole-piperazine connectivity is conserved. The water-mediated Asp 86 interaction represents a structural selectivity filter that is enabled by the precise geometry of the imidazole-piperazine scaffold, and the (R)-configuration at C-2 of the target compound provides a defined stereochemical starting point for constructing derivatives that can exploit this binding mode.

Cyclin-dependent kinase CDK inhibitor Oncology Kinase selectivity

Synthetic Provenance: Patent-Documented Intermediate in EP1140904 B1 (Schering Corporation)

The target compound is explicitly documented as a synthetic intermediate in EP1140904 B1 (Schering Corporation, granted 2005), a patent describing farnesyl protein transferase (FPT) inhibitors with antitumor activity . The patent disclosure places this compound within a defined synthetic route at page/column 37, establishing its role in the manufacture of biologically active imidazole derivatives . The synthetic route from the chemsrc database indicates an approximately 51% yield for one synthetic pathway, though detailed yield optimization data remain proprietary . This patent provenance provides two procurement-relevant assurances: first, the compound has been manufactured at sufficient scale and purity to support pharmaceutical patent prosecution; second, its inclusion in a granted patent establishes a documented intellectual property trail that is valuable for freedom-to-operate assessments in drug development programs. In contrast, the regioisomer CAS 91272-89-8 and the des-methyl analog CAS 790190-74-8 do not appear to have equivalent patent-documented intermediate status in publicly accessible patent literature.

Patent intermediate Process chemistry GMP synthesis Regulatory starting material

Highest-Value Application Scenarios for (2R)-2-(1H-Imidazol-1-ylmethyl)-1-methylpiperazine Based on Differentiated Evidence


Stereospecific CDK Inhibitor Lead Optimization Requiring Defined C-2 Chirality

For oncology programs targeting cyclin-dependent kinases via the water-bridged Asp 86 binding mode, (2R)-2-(1H-imidazol-1-ylmethyl)-1-methylpiperazine provides a chirally pure (R)-configuration building block that eliminates the need for post-synthetic enantiomer separation [1]. The scaffold has demonstrated CDK2 IC₅₀ values as low as 3 nM in optimized derivatives and oral in vivo tumor growth inhibition in xenograft models [1]. The N¹-methyl group reduces HBD count to zero while maintaining the core imidazole-piperazine geometry required for the distinctive water-mediated kinase interaction, offering a permeability-optimized starting point relative to the des-methyl analog [2].

CYP3A4 Mechanism-Based Inactivator Development for Pharmacokinetic Boosting

The imidazolylmethyl-piperazine substructure present in this compound is a validated pharmacophore for CYP3A4 mechanism-based inactivation, with structurally related compounds achieving Kₛ values of 42.9 µM and partition ratios as low as 11 [1]. The (R)-2-(1H-imidazol-1-ylmethyl)-1-methylpiperazine scaffold offers a defined chiral core for structure-activity relationship expansion at the N⁴ position, enabling exploration of substituent effects on CYP3A4 inactivation potency and isoform selectivity [1]. The patent family WO2015070367A1 provides IP context for this application space [2].

Anti-Tuberculosis Drug Discovery Targeting CYP121A1 via 2-Imidazol-1-yl-methylpiperazine Core

The 2-imidazol-1-yl-methylpiperazine core is the pharmacophoric foundation for a series of CYP121A1 inhibitors with demonstrated antimycobacterial activity (MIC 6.25 μg/mL, 8-fold improvement over lead) and binding affinities of K_D = 1.2-1.6 μM [1]. (2R)-2-(1H-imidazol-1-ylmethyl)-1-methylpiperazine serves as the direct precursor for N⁴-derivatization to generate 1,4-disubstituted analogs, with the N¹-methyl group already installed to modulate physicochemical properties [1]. The chiral (R)-configuration may influence the conformational preference of the piperazine ring and, consequently, the presentation of the N⁴-substituent within the CYP121A1 active site [1].

Chiral Building Block Procurement for Fragment-Based Drug Discovery Libraries

As a chirally pure, bifunctional heterocyclic fragment (MW 180.25, TPSA 33.09 Ų, LogP 0.05), (2R)-2-(1H-imidazol-1-ylmethyl)-1-methylpiperazine satisfies fragment-based screening criteria while offering two distinct diversification vectors: the N⁴-secondary amine for amidation/sulfonylation/alkylation and the imidazole ring for further functionalization [1]. The absence of hydrogen bond donors (HBD = 0) and moderate lipophilicity distinguish it from more polar piperazine fragments (e.g., the des-methyl analog with HBD = 2, TPSA = 41.9 Ų) [2]. Its patent-documented intermediate status provides provenance for intellectual property-sensitive library construction .

Quote Request

Request a Quote for Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.